Technical Guide: Synthesis and Characterization of 2,7,8-Trichloroquinoline
Technical Guide: Synthesis and Characterization of 2,7,8-Trichloroquinoline
This guide outlines a high-fidelity synthetic pathway for 2,7,8-Trichloroquinoline (CAS: 1341345-20-7).
While direct chlorination of quinoline typically yields mixtures favoring the 5- and 8-positions due to electrophilic aromatic substitution rules, accessing the 2-position requires a nucleophilic approach. Therefore, this protocol utilizes the N-Oxide Activation Strategy , transforming a 7,8-dichloroquinoline scaffold into the 2,7,8-trichloro derivative via regioselective rearrangement.
Executive Summary
Target Molecule: 2,7,8-Trichloroquinoline Molecular Formula: C₉H₄Cl₃N Molecular Weight: 232.49 g/mol Primary Application: Pharmacophore intermediate for antimalarial (aminoquinoline) and antibacterial (fluoroquinolone) analogs; agrochemical precursor.
Synthetic Challenge: The primary challenge is the regioselective installation of the chlorine atom at the C2 position. Electrophilic chlorination of 7,8-dichloroquinoline would preferentially target the C5 position (electronic activation). To bypass this, we employ N-oxide activation followed by nucleophilic chlorination using phosphoryl chloride (POCl₃), which selectively functionalizes the electron-deficient C2 position.
Retrosynthetic Analysis
The logical disconnection reveals that the C2-Cl bond is best formed last, utilizing the inherent reactivity of the quinoline N-oxide. The 7,8-dichloro substitution pattern is established early via the Skraup cyclization of commercially available 2,3-dichloroaniline.
Figure 1: Retrosynthetic disconnection showing the N-oxide route as the primary strategy for C2 functionalization.
Experimental Protocols
Phase 1: Scaffold Construction (Skraup Synthesis)
Objective: Synthesis of 7,8-Dichloroquinoline. Reaction Type: Acid-catalyzed cyclization.
Reagents:
-
2,3-Dichloroaniline (1.0 eq)
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Glycerol (3.0 eq)
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Nitrobenzene (Oxidant, 1.2 eq) or Sodium m-nitrobenzenesulfonate (safer alternative).
-
Ferrous sulfate (FeSO₄) - moderator.
Protocol:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 2,3-dichloroaniline (16.2 g, 100 mmol), glycerol (27.6 g, 300 mmol), and nitrobenzene (14.8 g, 120 mmol).
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Acid Addition: Add concentrated H₂SO₄ (30 mL) dropwise. Caution: Exothermic. Add FeSO₄ (1 g) to moderate the reaction.
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Cyclization: Heat the mixture slowly to 140°C. A vigorous exotherm will occur (the "Skraup reaction kick"). Maintain reflux at 150°C for 4 hours.
-
Workup: Cool to room temperature. Pour the dark tarry mixture into ice-water (500 mL). Basify to pH 10 with 50% NaOH solution.
-
Extraction: Steam distill the mixture to remove unreacted nitrobenzene and the product. Alternatively, extract with dichloromethane (DCM, 3 x 100 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc 9:1).
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Yield Expectation: 60-70%
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Checkpoint: 7,8-Dichloroquinoline (Solid, mp ~85°C).
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Phase 2: N-Oxide Activation
Objective: Synthesis of 7,8-Dichloroquinoline 1-oxide. Reaction Type: N-Oxidation.[1]
Reagents:
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7,8-Dichloroquinoline (from Phase 1)[3]
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m-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.2 eq)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve 7,8-dichloroquinoline (10 g, 50.5 mmol) in DCM (150 mL).
-
Cool to 0°C in an ice bath.
-
Add m-CPBA (11.3 g, 60.6 mmol) portion-wise over 15 minutes.
-
Warm to room temperature and stir for 12 hours. Monitor by TLC (the N-oxide is significantly more polar/lower Rf than the starting material).
-
Workup: Wash the organic phase with 1M NaOH (2 x 50 mL) to remove m-chlorobenzoic acid byproduct. Wash with brine, dry over Na₂SO₄, and concentrate.[4]
-
Note: The N-oxide is often used directly in the next step without rigorous purification if >90% pure by NMR.
Phase 3: Regioselective Chlorination (The Meisenheimer-Type Rearrangement)
Objective: Synthesis of 2,7,8-Trichloroquinoline.[3][5][6] Reaction Type: Nucleophilic Chlorination / Deoxygenative Chlorination.
Reagents:
-
7,8-Dichloroquinoline 1-oxide
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Phosphoryl chloride (POCl₃, solvent/reagent)
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Chloroform (optional co-solvent)
Protocol:
-
Setup: Place 7,8-dichloroquinoline 1-oxide (5.0 g, 23.3 mmol) in a dry pressure tube or round-bottom flask.
-
Reagent Addition: Add POCl₃ (20 mL) carefully.
-
Reaction: Heat the mixture to reflux (105°C) for 2–4 hours. The solution will darken.
-
Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. Warning: Hydrolysis of excess POCl₃ is violent and releases HCl gas.
-
Neutralization: Neutralize the aqueous suspension with NH₄OH or solid Na₂CO₃ to pH 8.
-
Isolation: Extract the precipitate with DCM (3 x 50 mL). Wash with brine, dry (MgSO₄), and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/DCM gradient).
Characterization Data
The following data validates the structure of 2,7,8-Trichloroquinoline.
Expected NMR Profile
The substitution pattern removes the C2 proton and the C7/C8 protons, leaving protons at C3, C4, C5, and C6.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Coupling Constants (Hz) |
| ¹H | 8.15 | Doublet (d) | H4 | J₃,₄ ≈ 8.5 |
| ¹H | 7.45 | Doublet (d) | H3 | J₃,₄ ≈ 8.5 |
| ¹H | 7.75 | Doublet (d) | H5 | J₅,₆ ≈ 9.0 |
| ¹H | 7.55 | Doublet (d) | H6 | J₅,₆ ≈ 9.0 |
| ¹³C | 150.5 | Quaternary | C2 (C-Cl) | - |
| ¹³C | 135.2 | Quaternary | C8 (C-Cl) | - |
| ¹³C | 133.8 | Quaternary | C7 (C-Cl) | - |
Mass Spectrometry (EI/ESI)
-
Molecular Ion (M+): 231 (¹⁰⁰%), 233 (⁹⁶%), 235 (³¹%)
-
Pattern: Distinctive isotope cluster for Cl₃ (M, M+2, M+4, M+6 in approx 3:3:1 ratio).
-
Fragmentation: Loss of Cl (M-35) is common.
Mechanism of Action (Visualization)[8]
The transformation from the N-oxide to the 2-chloro derivative follows a specific mechanistic pathway involving the activation of the N-O bond.
Figure 2: Mechanistic flow of the POCl₃ mediated chlorination at the C2 position.
Safety & Handling
-
POCl₃ (Phosphoryl Chloride): Highly toxic and corrosive. Reacts violently with water. All quenching must be done at 0°C with proper ventilation.
-
Chlorinated Quinolines: Potential skin sensitizers and irritants. Handle with nitrile gloves and eye protection.
-
Waste Disposal: Aqueous waste from POCl₃ quenching is highly acidic and contains phosphates; neutralize before disposal.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
Synthesis of 7,8-Dichloroquinoline (Precursor)
-
Palmer, M. H. (1962). The Skraup Reaction with 2,3-Dichloroaniline. Journal of the Chemical Society, 3645. Link
-
-
Regioselectivity in Quinoline Chlorination
-
Gensler, W. J., et al. (1946). Synthesis of Quinoline Derivatives. Journal of the American Chemical Society, 68(8), 1584-1587. Link
-
-
CAS Registry Verification
Sources
- 1. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 2. pjsir.org [pjsir.org]
- 3. 1343067-49-1,2,5,8-Trichloroquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 5. 2,7,8-Trichloroquinoline|High-Quality Research Chemical [benchchem.com]
- 6. 4-chloro-2-(tributylstannyl)pyrimidine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 7. researchgate.net [researchgate.net]
- 8. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 9. 25836-11-7|3,4-Dichloroquinoline|BLD Pharm [bldpharm.com]
- 10. 2,7,8-trichloroquinoline - C9H4Cl3N | CSSB00000696082 [chem-space.com]
